molecular formula C11H14N2O B12328242 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole

4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole

Cat. No.: B12328242
M. Wt: 190.24 g/mol
InChI Key: MONJWJRMNYFTHJ-UHFFFAOYSA-N
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Description

4-Ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. It is a versatile compound with a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the oxan-4-yl group: This step involves the alkylation of the pyrazole ring with an oxan-4-ylmethyl halide under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nucleophilic reagents like amines (RNH2) are commonly employed.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of halogenated or aminated pyrazole derivatives.

Scientific Research Applications

4-Ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzenesulfonamide: A carbonic anhydrase II inhibitor with similar structural features.

    4-Ethynyl-1-methyl-1H-pyrazole: A related compound with a methyl group instead of the oxan-4-ylmethyl group.

Uniqueness

4-Ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-ethynyl-1-(oxan-4-ylmethyl)pyrazole

InChI

InChI=1S/C11H14N2O/c1-2-10-7-12-13(8-10)9-11-3-5-14-6-4-11/h1,7-8,11H,3-6,9H2

InChI Key

MONJWJRMNYFTHJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN(N=C1)CC2CCOCC2

Origin of Product

United States

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